molecular formula C19H19Cl2N3O2S B2566472 5-((2,4-dichlorobenzyl)thio)-6-isopropyl-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione CAS No. 899748-21-1

5-((2,4-dichlorobenzyl)thio)-6-isopropyl-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione

Cat. No. B2566472
CAS RN: 899748-21-1
M. Wt: 424.34
InChI Key: VYBUEFBKGJYCLB-UHFFFAOYSA-N
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Description

The compound is a pyrido[2,3-d]pyrimidine derivative. Pyrido[2,3-d]pyrimidines are a type of bicyclic compound that consists of a pyrimidine ring fused with a pyridine ring . The compound also contains a thioether group (R-S-R’) and a dione group (R-CO-CO-R’). The presence of these functional groups can greatly influence the compound’s reactivity and potential applications.


Molecular Structure Analysis

The molecular structure of a compound can be determined using techniques such as X-ray crystallography . This would provide information about the arrangement of atoms in the molecule and the lengths and angles of the chemical bonds.


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the functional groups present. For example, the thioether group might undergo oxidation reactions, and the dione group could potentially participate in condensation reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be influenced by factors such as its molecular structure and the functional groups present. These properties could include things like melting point, boiling point, solubility, and reactivity .

Scientific Research Applications

Facile Synthesis and Novel Ring Systems

A study by Abdel-fattah et al. (1998) describes a facile synthesis method for isoxazolo and thiazolopyrimidines, revealing a new ring system. This work demonstrates the versatility of pyrimidine derivatives in creating complex heterocyclic structures, which could serve as a basis for further chemical exploration and application in various scientific fields (Abdel-fattah et al., 1998).

Eco-Friendly Synthesis Approaches

Verma and Jain (2012) introduced an eco-friendly synthesis approach for dihydropyrido[2,3-d]pyrimidine-2,4-diones using thiourea dioxide in water, highlighting the method's advantages such as recyclability, mild conditions, and environmental friendliness. This study suggests the potential for sustainable chemistry practices in developing pyrimidine derivatives (Verma & Jain, 2012).

Novel Anti-Inflammatory and Analgesic Agents

Research by Abu‐Hashem et al. (2020) on benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone demonstrated significant anti-inflammatory and analgesic activities. These findings underscore the therapeutic potential of pyrimidine derivatives in developing new medications (Abu‐Hashem et al., 2020).

Synthesis and Photophysical Properties

Yan et al. (2017) synthesized and characterized pyrimidine-phthalimide derivatives, showing solid-state fluorescence and positive solvatochromism. These properties suggest applications in materials science, particularly in developing novel colorimetric pH sensors and logic gates for specific applications (Yan et al., 2017).

Nonlinear Optical Properties

Hussain et al. (2020) explored the electronic, linear, and nonlinear optical properties of thiopyrimidine derivatives, demonstrating their potential in medicine and nonlinear optics. This research indicates the utility of pyrimidine derivatives in optoelectronic devices and high-tech applications due to their considerable nonlinear optical character (Hussain et al., 2020).

Safety and Hazards

The safety and hazards associated with a compound depend on factors such as its reactivity, toxicity, and potential for bioaccumulation. Without specific information on this compound, it’s difficult to provide a detailed safety profile .

Future Directions

The future directions for research on this compound would likely depend on its potential applications. For example, if the compound shows promising biological activity, future research might focus on optimizing its structure for better activity or lower toxicity .

properties

IUPAC Name

5-[(2,4-dichlorophenyl)methylsulfanyl]-1,3-dimethyl-6-propan-2-ylpyrido[2,3-d]pyrimidine-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19Cl2N3O2S/c1-10(2)13-8-22-17-15(18(25)24(4)19(26)23(17)3)16(13)27-9-11-5-6-12(20)7-14(11)21/h5-8,10H,9H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYBUEFBKGJYCLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CN=C2C(=C1SCC3=C(C=C(C=C3)Cl)Cl)C(=O)N(C(=O)N2C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19Cl2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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